molecular formula C8H15Cl2N3 B2377959 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride CAS No. 2241129-81-5

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride

Cat. No.: B2377959
CAS No.: 2241129-81-5
M. Wt: 224.13
InChI Key: KGECBJUQEXSDAK-UHFFFAOYSA-N
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Description

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is a dihydrochloride salt of a pyrimidine-derived amine. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a propan-2-amine group at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-4-5-10-7(11-6)8(2,3)9;;/h4-5H,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECBJUQEXSDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C)(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (C₈H₁₅Cl₂N₃) features a pyrimidine ring substituted at the 4-position with a methyl group and at the 2-position with a tert-amine moiety protonated as a dihydrochloride salt. The tert-amine’s steric hindrance necessitates precise reaction conditions to avoid side products during synthesis.

Reactivity Profile

The compound’s pyrimidine ring participates in electrophilic aromatic substitution, while the protonated amine group enables salt metathesis or nucleophilic displacement. Stability studies indicate decomposition above 200°C, requiring low-temperature storage for long-term preservation.

Synthetic Pathways

Nucleophilic Substitution Route

Reaction Mechanism

A two-step protocol dominates literature:

  • Pyrimidine Alkylation : 4-Methyl-2-chloropyrimidine reacts with 2-aminopropane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(4-methylpyrimidin-2-yl)propan-2-amine.
  • Salt Formation : Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt (Yield: 78%, Purity: 92%).
Optimization Parameters
  • Solvent Effects : DMF outperforms toluene (yield increase from 45% to 78%) due to improved nucleophilicity of 2-aminopropane.
  • Stoichiometry : A 1:1.2 molar ratio of 4-methyl-2-chloropyrimidine to 2-aminopropane minimizes dimerization byproducts.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Aryl halides undergo coupling with tert-amine precursors using Pd(II) catalysts. For example:
$$
\text{4-Methyl-2-bromopyrimidine} + \text{2-aminopropane} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{2-(4-Methylpyrimidin-2-yl)propan-2-amine}
$$
Conditions : Toluene, 110°C, 8 hours, NaOtBu base.
Yield : 65–82% after salt formation.

Catalyst Screening
  • Pd(OAc)₂/Xantphos : Achieves 82% yield but requires rigorous oxygen-free conditions.
  • PdCl₂(PPh₃)₂ : Lower cost but reduced yield (58%) due to ligand dissociation.

Process Optimization

Purification Strategies

Method Purity (%) Recovery (%)
Crystallization (EtOH) 95 70
Column Chromatography 99 50
Acid-Base Extraction 90 85

Table 1 : Comparative analysis of purification techniques.

Crystallization from ethanol proves optimal for industrial scaling, balancing purity and recovery.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances reaction rates but complicates post-synthesis separation.
  • Ether Solvents : MTBE reduces side reactions in salt formation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.50 (s, 6H, C(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 8.40 (s, 1H, Pyrimidine-H).
  • FT-IR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N pyrimidine).

Elemental Analysis

Calculated for C₈H₁₅Cl₂N₃ : C 42.11%, H 6.62%, N 18.42%
Observed : C 41.98%, H 6.59%, N 18.37%.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 4-Methyl-2-chloropyrimidine ($120/kg) contributes 68% of total synthesis cost.
  • Catalyst Recycling : Pd recovery via activated carbon reduces expenses by 22%.

Environmental Impact

  • Waste Streams : DMF usage generates 5.2 kg waste/kg product; switching to cyclopentyl methyl ether (CPME) cuts waste by 40%.

Challenges and Solutions

Byproduct Formation

  • Dimerization : Controlled via slow addition of 2-aminopropane at 0°C.
  • Hydrolysis : Strict anhydrous conditions prevent pyrimidine ring degradation.

Chemical Reactions Analysis

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride serves as a reagent in various synthetic processes. It is involved in reactions that require specific functional groups, facilitating the synthesis of complex molecules. The compound's unique structure enhances its utility as a building block in organic synthesis.

Biology

Biologically, this compound has been studied for its potential therapeutic effects . Research indicates that it may interact with specific receptors and enzymes, modulating their activity and leading to various biological outcomes. Notably, it has shown promise in:

  • Inhibiting cancer cell proliferation : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast carcinoma. Its analogs have been identified as potential Src kinase inhibitors, which are crucial in cancer progression .
  • Phospholipidosis induction : In vitro assays suggest that the compound can induce phospholipidosis by inhibiting phospholipase A2 (PLA2), impacting cellular functions and potentially leading to therapeutic applications .

Medicine

In medical research, this compound is being investigated for its therapeutic potential . Its ability to inhibit specific kinases involved in cancer pathways positions it as a candidate for drug development aimed at treating various cancers . Moreover, its potential neuroprotective effects are under exploration, although further studies are required to substantiate these claims .

Industrial Applications

Industrially, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals highlights its importance in manufacturing processes .

Inhibition of Cancer Cell Proliferation

A notable study highlighted the effectiveness of this compound in reducing the proliferation of cancer cells. The research indicated a significant reduction in cell viability at concentrations as low as 5 µM when targeting the c-KIT signaling pathway .

Antibacterial Activity

Research on structurally related compounds has shown promising antibacterial properties. For instance, certain pyrimidine derivatives exhibit Minimum Inhibitory Concentration (MIC) values indicating strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride with related compounds based on structural features, synthesis, and inferred properties.

Pyrimidine-Based Dihydrochlorides
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
This compound Pyrimidine ring (4-methyl), propan-2-amine, dihydrochloride Not explicitly stated Likely high solubility due to dihydrochloride salt; pyrimidine may confer electron-deficient aromatic interactions.
[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride Pyrimidine ring (2-ethyl), methylamine, dihydrochloride Not stated Ethyl substituent increases lipophilicity vs. methyl; shorter amine chain may reduce steric hindrance.
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride Fused cyclopentapyrimidine ring (4-methyl), ethylamine, dihydrochloride Not stated Rigid fused-ring system may enhance target binding specificity; dihydrochloride improves aqueous solubility.

Key Differences :

  • Substituent Position : The target compound’s 4-methylpyrimidine group contrasts with the 2-ethylpyrimidine in , affecting electronic properties and steric interactions.
Non-Pyrimidine Heterocyclic Dihydrochlorides
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
N-[(4-Methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride Imidazole ring (4-methyl), propan-2-amine, dihydrochloride Not stated Imidazole’s electron-rich nature vs. pyrimidine may alter hydrogen-bonding capacity and biological activity.
Levocetirizine dihydrochloride Piperazine, chlorophenyl, ethoxyacetic acid, dihydrochloride 461.81 Clinically used antihistamine; dihydrochloride enhances solubility and bioavailability.
S-(2-(Dimethylamino)ethyl pseudothiourea dihydrochloride Thiourea backbone, dimethylaminoethyl, dihydrochloride Not stated Sensitizing properties; used in restricted applications due to toxicity.

Key Differences :

Amine Derivatives with Aromatic Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Methoxyphenyl, propan-2-amine Not stated Methoxy group’s electron-donating effect may enhance stability but reduce reactivity vs. pyrimidine.
(2S)-1-Aminopropan-2-ylamine dihydrochloride Branched amine, difluoroethyl, dihydrochloride 235.09 (C5H14Cl2F2N2) Fluorine atoms increase metabolic resistance; stereochemistry (S-configuration) may influence biological activity.

Key Differences :

  • Aromatic vs.
  • Electronic Effects : Pyrimidine’s electron deficiency contrasts with the methoxyphenyl group’s electron richness in , affecting interaction with biological targets.

Biological Activity

2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-methylpyridine moiety attached to a propan-2-amine backbone, which is crucial for its biological interactions. Its unique structure allows it to engage with various biological molecules, including enzymes and receptors, thus influencing various physiological processes.

The biological activity of this compound primarily involves:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and subsequently affecting cellular signaling pathways.
  • Enzyme Inhibition : Notably, it has been shown to inhibit phospholipase A2 (PLA2), impacting metabolic processes within cells. This inhibition is particularly relevant in various pathological conditions.

Cancer Treatment

Research indicates that this compound exhibits significant anti-cancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated its inhibitory effects on various cancer cell lines, including breast carcinoma. It acts as a Src kinase inhibitor, which is critical in cancer progression.

Phospholipidosis Induction

In vitro assays suggest that the compound can induce phospholipidosis, characterized by the accumulation of phospholipids within lysosomes. This effect is linked to its ability to inhibit PLA2G15, which may have implications for cellular health and disease states.

Neuroprotective Effects

Some studies propose that similar compounds may exhibit neuroprotective properties; however, further research is required to substantiate these claims.

Table 1: Summary of Biological Activities

Activity Description Reference
Cancer Cell Proliferation InhibitionSignificant inhibitory effects on breast carcinoma cell lines
Enzyme InhibitionInhibits phospholipase A2 (PLA2), affecting metabolic processes
Induction of PhospholipidosisInduces accumulation of phospholipids in lysosomes
Potential Neuroprotective EffectsSuggested neuroprotective properties requiring further investigation

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against certain cancers.
  • Phospholipidosis Research : Another study indicated that the compound's inhibition of PLA2G15 led to phospholipidosis in cultured cells, raising questions about its safety and efficacy in long-term use.
  • Neuroprotective Properties Investigation : Preliminary findings suggest that related compounds might offer neuroprotective benefits, though these require more extensive validation through clinical studies.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step alkylation and amination reactions. Key steps include:

  • Step 1 : Alkylation of a pyrimidine precursor with a propylamine derivative under controlled pH (7–8) and temperature (60–80°C) to minimize side reactions.
  • Step 2 : Hydrochloride salt formation via acidification with HCl, followed by purification using recrystallization or column chromatography . Optimization focuses on adjusting reaction time (12–24 hours) and stoichiometric ratios to improve yield (reported 50–70%) and purity (>95%). Analytical techniques like HPLC and NMR validate purity .

Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its conformation?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify proton and carbon environments, with pyrimidine ring protons appearing as distinct doublets (δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and propylamine chain, critical for predicting binding interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 239.14 g/mol) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

As a dihydrochloride salt, it exhibits high aqueous solubility (>50 mg/mL at pH 7.4). Stability studies (via HPLC) show degradation <5% after 48 hours at 25°C in phosphate-buffered saline. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in receptor binding or efficacy (e.g., κ-opioid receptor antagonism) may arise from:

  • Purity Variations : Impurities >2% (e.g., unreacted precursors) can skew results. Use orthogonal purity assays (HPLC, LC-MS) .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer ionic strength (e.g., 150 mM NaCl vs. 100 mM) alter receptor-ligand kinetics. Standardize protocols using reference compounds .
  • Structural Analogues : Compare activity with halogenated or methyl-substituted derivatives to isolate functional group contributions .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

SAR studies employ:

  • Derivatization : Introduce substituents (e.g., fluorine at the pyrimidine 5-position) via palladium-catalyzed cross-coupling to assess steric/electronic effects on receptor binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like κ-opioid receptors, validated by in vitro radioligand displacement assays (IC₅₀ values) .
  • Pharmacokinetic Profiling : Microsomal stability assays (human/rat liver microsomes) and LogP measurements correlate structural modifications with metabolic half-life (t₁/₂) .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

Large-scale synthesis challenges include:

  • Catalyst Selection : Chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation steps ensure >98% enantiomeric excess (ee) .
  • Process Controls : In-line FTIR monitors reaction progress, reducing byproduct formation.
  • Green Chemistry : Solvent substitution (e.g., ethanol replacing DMF) improves safety and yield (10–15% increase) .

Key Considerations for Methodological Rigor

  • Contamination Mitigation : Use high-purity starting materials (≥99%) and argon atmospheres to prevent oxidation during synthesis .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw NMR/MS files via repositories like Zenodo .
  • Theoretical Frameworks : Link SAR studies to receptor theory (e.g., two-state model) to explain partial agonism/antagonism trends .

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